S-Deoxo-6-oxo-fulvestrant
Descripción general
Descripción
S-Deoxo-6-oxo-fulvestrant is a chemical compound with the molecular formula C32H45F5O3S and a molecular weight of 604.8 . It is an impurity of Fulvestrant , which is a selective estrogen receptor degrader (SERD) used to treat hormone receptor (HR)-positive metastatic breast cancer in postmenopausal women .
Molecular Structure Analysis
The molecular structure of S-Deoxo-6-oxo-fulvestrant is represented by the SMILES string:O=C1C2=CC(O)=CC=C2[C@@]3([H])CC[C@]4(C)C@@HCC[C@@]4([H])[C@]3([H])[C@@H]1CCCCCCCCCSCCCC(F)(F)C(F)(F)F
. This represents a complex structure with multiple functional groups and chiral centers.
Aplicaciones Científicas De Investigación
Analytical Method Development
“S-Deoxo-6-oxo-fulvestrant” is utilized in the development of analytical methods. These methods are crucial for determining the compound’s purity, stability, and concentration in various formulations. The development of robust analytical methods ensures accurate monitoring during the synthesis and quality assurance processes .
Method Validation (AMV)
Once analytical methods are developed, they must undergo rigorous validation to confirm their reliability and reproducibility. “S-Deoxo-6-oxo-fulvestrant” plays a role in method validation, particularly in establishing the performance characteristics of the method under scrutiny .
Quality Control (QC) Applications
In the realm of Quality Control, “S-Deoxo-6-oxo-fulvestrant” is essential for ensuring that pharmaceutical products meet their intended specifications. QC applications involve routine testing of products to detect any deviations from quality standards, and this compound aids in the accurate quantification of active pharmaceutical ingredients .
Abbreviated New Drug Application (ANDA)
For generic drug approval, “S-Deoxo-6-oxo-fulvestrant” can be used in the ANDA process. It helps demonstrate that the generic product is equivalent to the innovator drug in terms of quality, strength, purity, and potency .
Commercial Production Monitoring
During the commercial production of Fulvestrant, “S-Deoxo-6-oxo-fulvestrant” serves as a reference standard. It is used to compare against batches of pharmaceutical products to ensure consistent therapeutic efficacy and safety in the final product .
Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical research, and “S-Deoxo-6-oxo-fulvestrant” is used to identify and quantify impurities that may arise during the synthesis of Fulvestrant. This ensures the safety and efficacy of the drug by maintaining strict impurity limits .
Pharmacokinetic Studies
“S-Deoxo-6-oxo-fulvestrant” may be employed in pharmacokinetic studies to understand the dynamics of Fulvestrant within the body. It helps in determining the absorption, distribution, metabolism, and excretion (ADME) of the drug, which is vital for dosage formulation .
Research and Development (R&D)
In R&D, “S-Deoxo-6-oxo-fulvestrant” is used for synthesizing novel analogs and derivatives. Researchers can modify the compound’s structure to develop new drugs with potentially improved therapeutic profiles or reduced side effects .
Mecanismo De Acción
Target of Action
S-Deoxo-6-oxo-fulvestrant primarily targets the estrogen receptors present in cancer cells . These receptors play a crucial role in the growth and proliferation of hormone receptor (HR)-positive metastatic breast cancer cells .
Mode of Action
S-Deoxo-6-oxo-fulvestrant competitively and reversibly binds to estrogen receptors . This binding achieves its anti-estrogen effects through two separate mechanisms . Firstly, S-Deoxo-6-oxo-fulvestrant binds to the receptors and downregulates them, preventing estrogen from binding to these receptors . Secondly, it degrades the estrogen receptor .
Biochemical Pathways
The compound’s interaction with estrogen receptors affects the estrogen signaling pathway . By downregulating and degrading the estrogen receptors, S-Deoxo-6-oxo-fulvestrant disrupts the normal functioning of this pathway . The downstream effects of this disruption are yet to be fully understood and are a subject of ongoing research.
Pharmacokinetics
It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties impact its bioavailability . More research is needed to fully understand these properties and their implications.
Result of Action
The result of S-Deoxo-6-oxo-fulvestrant’s action is the inhibition of the growth and proliferation of HR-positive metastatic breast cancer cells . This is achieved through its robust anti-estrogen activity, which has been demonstrated in preclinical models of breast cancer .
Propiedades
IUPAC Name |
(7S,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45F5O3S/c1-30-17-15-23-22-12-11-21(38)20-25(22)29(40)24(28(23)26(30)13-14-27(30)39)10-7-5-3-2-4-6-8-18-41-19-9-16-31(33,34)32(35,36)37/h11-12,20,23-24,26-28,38-39H,2-10,13-19H2,1H3/t23-,24+,26+,27+,28+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJKDKSBKCPJCM-GYKPOOFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(C(=O)C4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](C(=O)C4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45F5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747480 | |
Record name | S-Deoxo-6-oxo-fulvestrant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Deoxo-6-oxo-fulvestrant | |
CAS RN |
1107606-70-1 | |
Record name | (7α,17β)-3,17-Dihydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estra-1,3,5(10)-trien-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1107606-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Deoxo-6-oxo-fulvestrant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (7S,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[α]phenanthren-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.